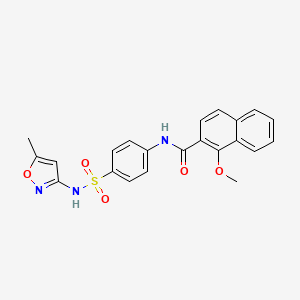

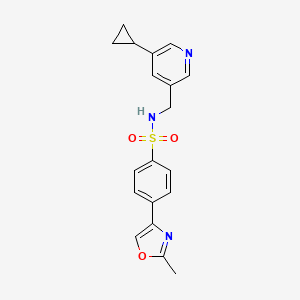

![molecular formula C17H13ClN4O2S2 B2364243 2-{[5-(4-氯苯基)[1,3]噻唑[2,3-c][1,2,4]三唑-3-基]硫代}-N-(2-呋喃甲基)乙酰胺 CAS No. 671199-95-4](/img/structure/B2364243.png)

2-{[5-(4-氯苯基)[1,3]噻唑[2,3-c][1,2,4]三唑-3-基]硫代}-N-(2-呋喃甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a useful research compound with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It is a derivative of 1,2,4-triazole, a heterocyclic compound that has various pharmaceutical applications .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions starting from a base compound such as 4-chlorobenzoic acid . The process includes esterification, hydrazination, salt formation, and cyclization . All reactions are typically monitored by thin layer chromatography .Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring system containing two nitrogen atoms and one sulfur atom . This ring system is known for its stability and difficulty to cleave .Chemical Reactions Analysis

The compound, being a derivative of 1,2,4-triazole, is expected to exhibit a wide range of chemical reactions. For instance, 1,2,4-triazoles can react with 2-bromoacetophenones to form various derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.95. Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.科学研究应用

Synthesis and Characterization

The compound has been synthesized and characterized using various techniques. Researchers have explored its structural properties through TEM, BET, XRD, FT-IR, SEM, and EDX. Notably, the material with 2.5% vanadia loaded on fluorapatite (V2O5/FAp) exhibited excellent catalytic activity . This section highlights the compound’s preparation and characterization.

One-Pot Multicomponent Reactions

The compound has found application in one-pot multicomponent reactions. Specifically, a three-component fusion reaction involving 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature yields novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines. The advantages of this protocol include rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of the catalyst, and no need for column chromatography . This section emphasizes the compound’s role in efficient multicomponent reactions.

Heterogeneous Catalysts

Fluorapatite (FAp) serves as a heterogeneous catalyst due to its stability and tunable properties. FAp can accommodate different anionic and cationic ions, making it suitable for various applications. Its ion exchangeability allows for the incorporation of metal ions, resulting in supported metal composites with high stability and tunable acid–base properties. The compound contributes to the pool of efficient heterogeneous catalysts for carbon-carbon and carbon-nitrogen bond construction reactions . This section discusses the compound’s role in catalysis.

Visible-Light-Mediated Synthesis

In another context, diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, react with 3-mercapto[1,2,4]triazoles under aqueous conditions. This visible-light-mediated, catalyst-free reaction leads to the formation of thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields. The compound plays a crucial role in this regioselective synthesis . This section highlights its contribution to visible-light-mediated reactions.

作用机制

Target of action

The compound “2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide” belongs to the class of thiazole and triazole derivatives. These classes of compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

Thiazole and triazole derivatives often act by binding to their target proteins and modulating their activity. The specific mode of action would depend on the exact nature of the target and the context in which the compound is acting .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Thiazole and triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Pharmacokinetics

The ADME properties of the compound would depend on its chemical structure and the route of administration. Generally, thiazole and triazole derivatives are well absorbed and distributed in the body, but the specifics would depend on the exact compound .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, if the compound targets an enzyme involved in cell proliferation, it might have anticancer effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. These factors can affect the compound’s solubility, stability, and its ability to reach and interact with its targets .

未来方向

1,2,4-Triazole derivatives, including this compound, have a wide range of biological activities and are integral parts of various drugs . Therefore, future research could focus on exploring its potential applications in medicine, such as its antifungal, antibacterial, anticancer, and antiviral properties .

属性

IUPAC Name |

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h1-7,9H,8,10H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQYNYZKOAYVIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(2-furylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)

![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)

![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)

![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)

![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2364177.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)